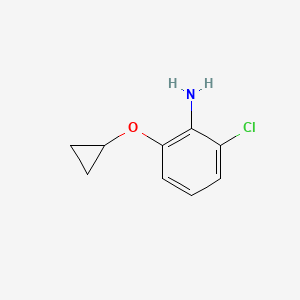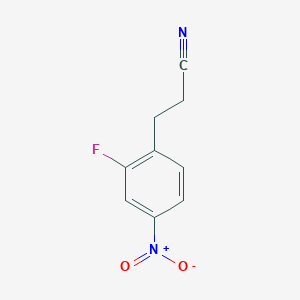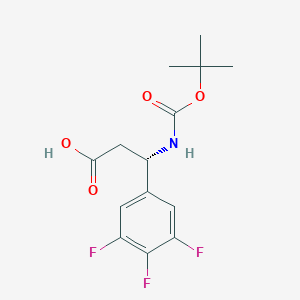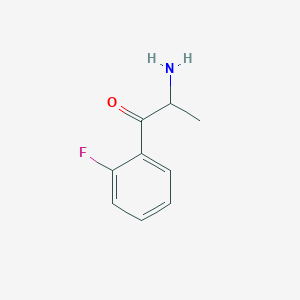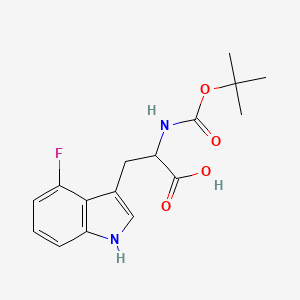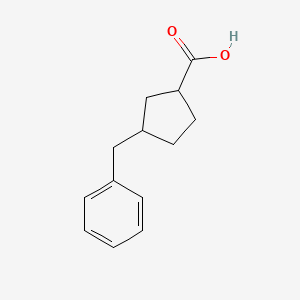
3-Benzylcyclopentane-1-carboxylicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Benzylcyclopentane-1-carboxylic acid is an organic compound that features a cyclopentane ring substituted with a benzyl group and a carboxylic acid group. This compound is of interest due to its unique structure, which combines the properties of both cycloalkanes and aromatic compounds. The presence of the carboxylic acid group makes it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzylcyclopentane-1-carboxylic acid can be achieved through several methods:
Grignard Reaction: One common method involves the reaction of cyclopentanone with benzylmagnesium chloride, followed by acid hydrolysis to yield the desired carboxylic acid.
Friedel-Crafts Alkylation: Another approach is the Friedel-Crafts alkylation of cyclopentane with benzyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, followed by oxidation of the resulting benzylcyclopentane to the carboxylic acid.
Industrial Production Methods
In an industrial setting, the production of 3-benzylcyclopentane-1-carboxylic acid may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and high-pressure systems can also enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
3-Benzylcyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives, such as esters or amides.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Esters, amides, or other carboxylic acid derivatives.
Reduction: Benzylcyclopentanol.
Substitution: Benzyl-substituted cyclopentane derivatives.
科学的研究の応用
3-Benzylcyclopentane-1-carboxylic acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions involving carboxylic acids.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-benzylcyclopentane-1-carboxylic acid involves its interaction with various molecular targets, primarily through its carboxylic acid group. This group can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The benzyl group can also participate in hydrophobic interactions, further modulating the compound’s effects.
類似化合物との比較
Similar Compounds
Cyclopentanecarboxylic acid: Lacks the benzyl group, making it less hydrophobic.
Benzylcyclopentane: Lacks the carboxylic acid group, reducing its reactivity in certain chemical reactions.
Cyclohexanecarboxylic acid: Similar structure but with a six-membered ring, affecting its chemical properties.
Uniqueness
3-Benzylcyclopentane-1-carboxylic acid is unique due to the combination of a cyclopentane ring, a benzyl group, and a carboxylic acid group
特性
分子式 |
C13H16O2 |
|---|---|
分子量 |
204.26 g/mol |
IUPAC名 |
3-benzylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C13H16O2/c14-13(15)12-7-6-11(9-12)8-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,14,15) |
InChIキー |
OGRRXILDCADFLB-UHFFFAOYSA-N |
正規SMILES |
C1CC(CC1CC2=CC=CC=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



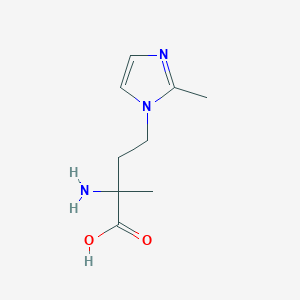
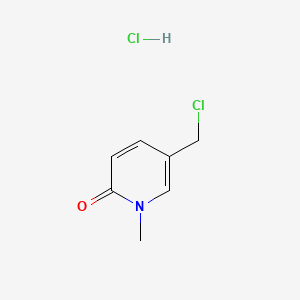
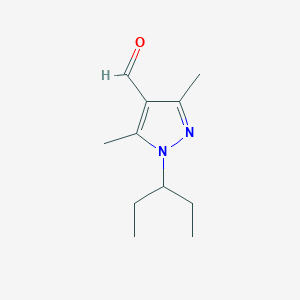

![2-[5-Fluoro-2-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13623362.png)
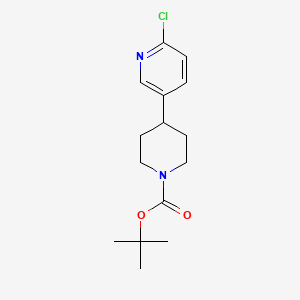
![[3-Methyl-1-(4-nitrobenzenesulfonyl)piperidin-2-yl]methanamine](/img/structure/B13623367.png)
